molecular formula C11H16N2O2 B4431271 N-cyclopentyl-3,5-dimethyl-4-isoxazolecarboxamide

N-cyclopentyl-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4431271
M. Wt: 208.26 g/mol
InChI Key: ZNBNMHRAORXMGD-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,5-dimethyl-4-isoxazolecarboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep.

Mechanism of Action

N-cyclopentyl-3,5-dimethyl-4-isoxazolecarboxamide selectively targets the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus and plays a key role in the regulation of wakefulness and sleep. By blocking the activation of this receptor, this compound promotes sleep and reduces wakefulness. It has been suggested that this compound may also modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase slow-wave sleep and decrease wakefulness in animal models and humans. It has also been shown to enhance cognitive function, such as memory consolidation and learning, in animal models and clinical trials. Furthermore, it has been suggested that this compound may have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-3,5-dimethyl-4-isoxazolecarboxamide is its selectivity for the orexin-1 receptor, which allows for more precise targeting of this receptor compared to other compounds that may also interact with other receptors. Furthermore, this compound has been shown to have a good safety profile and low toxicity in animal models and clinical trials. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-cyclopentyl-3,5-dimethyl-4-isoxazolecarboxamide. One potential direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as anxiety and schizophrenia. Another direction is to explore its potential as a tool for studying the role of the orexin-1 receptor in various physiological processes, such as metabolism and reward. Furthermore, it may be possible to develop more potent and selective analogs of this compound that could have even greater therapeutic potential.

Scientific Research Applications

N-cyclopentyl-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as insomnia, narcolepsy, and depression. It has been shown to improve sleep quality and duration, reduce excessive daytime sleepiness, and enhance cognitive function in animal models and clinical trials. Furthermore, it has been suggested that this compound may have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-cyclopentyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-10(8(2)15-13-7)11(14)12-9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBNMHRAORXMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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